molecular formula C28H20ClN5O3S B15028364 (5Z)-2-(3-chlorophenyl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3-chlorophenyl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15028364
M. Wt: 542.0 g/mol
InChI Key: YVPFXLXAOMRLTN-IWIPYMOSSA-N
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Description

The compound “(5Z)-2-(3-chlorophenyl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a complex organic molecule that features a variety of functional groups, including a chlorophenyl group, a dimethoxyphenyl group, a pyrazolyl group, and a thiazolotriazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could involve the following steps:

    Formation of the pyrazole ring: This could be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Introduction of the chlorophenyl group: This might involve a nucleophilic substitution reaction.

    Formation of the thiazolotriazolyl ring: This could be synthesized through a cyclization reaction involving a thioamide and a hydrazine derivative.

    Final coupling reaction: The final step might involve a condensation reaction to link the various fragments together.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of methoxy groups suggests that the compound could be oxidized to form quinones.

    Reduction: The nitro groups, if present, could be reduced to amines.

    Substitution: The chlorophenyl group could undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield quinones, while reduction of nitro groups could yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound could be studied for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure suggests that it could have multiple modes of action.

Industry

In industry, this compound could be used in the development of new materials. Its unique structure could impart desirable properties to polymers and other materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Possible mechanisms could include:

    Enzyme inhibition: The compound could bind to and inhibit the activity of specific enzymes.

    Receptor binding: The compound could bind to and activate or inhibit specific receptors.

    DNA interaction: The compound could intercalate into DNA and affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-(3-chlorophenyl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: This compound is similar in structure but may have different functional groups or substituents.

    This compound: Another similar compound with slight variations in the structure.

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C28H20ClN5O3S

Molecular Weight

542.0 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H20ClN5O3S/c1-36-22-12-11-17(14-23(22)37-2)25-19(16-33(31-25)21-9-4-3-5-10-21)15-24-27(35)34-28(38-24)30-26(32-34)18-7-6-8-20(29)13-18/h3-16H,1-2H3/b24-15-

InChI Key

YVPFXLXAOMRLTN-IWIPYMOSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)C6=CC=CC=C6)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)C6=CC=CC=C6)OC

Origin of Product

United States

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